5-Acetoxymethyl-2-furancarboxylic acid
CAS No.: 90345-66-7
Cat. No.: VC20769263
Molecular Formula: C8H8O5
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90345-66-7 |
---|---|
Molecular Formula | C8H8O5 |
Molecular Weight | 184.15 g/mol |
IUPAC Name | 5-(acetyloxymethyl)furan-2-carboxylic acid |
Standard InChI | InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
Standard InChI Key | VEHIMKWMEKVUMD-UHFFFAOYSA-N |
SMILES | CC(=O)OCC1=CC=C(O1)C(=O)O |
Canonical SMILES | CC(=O)OCC1=CC=C(O1)C(=O)O |
Introduction
Physical and Chemical Properties
Basic Properties
5-Acetoxymethyl-2-furancarboxylic acid has the following physical and chemical properties:
Property | Value |
---|---|
Common Name | 5-Acetoxymethyl-2-furancarboxylic acid |
CAS Number | 90345-66-7 |
Molecular Formula | C₈H₈O₅ |
Molecular Weight | 184.14600 g/mol |
Exact Mass | 184.03700 |
LogP | 1.04090 |
PSA | 76.74000 |
These properties highlight the compound's moderate polarity and potential solubility characteristics, which are important considerations for its applications and handling .
Structural Characteristics
The structure of 5-Acetoxymethyl-2-furancarboxylic acid features a furan ring substituted with a carboxylic acid group at the 2-position and an acetoxymethyl group at the 5-position. The acetoxymethyl group consists of a methyl group linked to the furan through an oxygen atom and protected by an acetyl group.
The compound is also known by several synonyms, including:
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5-(acetyloxymethyl)furan-2-carboxylic acid
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acetyl Sumiki's acid
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5-(Hydroxymethyl)-2-furoic Acid Acetate
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5-(Acetoxymethyl)-2-furoic Acid
Synthesis Methods
From 5-Hydroxymethylfurfural Derivatives
While the search results don't specifically detail the synthesis of 5-Acetoxymethyl-2-furancarboxylic acid, research on related compounds suggests potential synthetic routes. The compound could potentially be synthesized through oxidation of 5-acetoxymethylfurfural (AcMF), which is itself derived from 5-hydroxymethylfurfural (HMF) .
Studies have shown that AMFs, including AcMF, can be prepared directly from carbohydrates using zinc chloride (ZnCl₂) as a Lewis acid catalyst combined with carboxylic acid as a Brønsted acid catalyst. According to research, fructose and glucose provided AcMF in 80% and 60% isolated yield, respectively, under optimized parameters (5 wt % substrate, AcOH, 4 equiv ZnCl₂, 100 °C, 6 h) .
Chemical Reactivity
Types of Reactions
Based on its structure and the reactivity of similar furan derivatives, 5-Acetoxymethyl-2-furancarboxylic acid likely undergoes several types of reactions:
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Hydrolysis: The acetyl group can be hydrolyzed to reveal the hydroxymethyl group
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Esterification: The carboxylic acid group can form esters with alcohols
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Reduction: The carboxylic acid group can be reduced to form corresponding alcohols
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Substitution: The acetoxy group can undergo substitution reactions with various nucleophiles
Transformation to Other Compounds
Research on related compounds has demonstrated that furan derivatives can be converted into various valuable chemicals. For example, it has been shown that similar compounds can be transformed into important platform chemicals such as 2,5-furandicarboxylic acid (FDCA), which is a key building block for biopolymers .
The hydrolysis of the acetoxy group in 5-Acetoxymethyl-2-furancarboxylic acid would yield 5-hydroxymethyl-2-furancarboxylic acid, which itself may have unique applications in materials science and synthetic chemistry.
Applications and Uses
As a Chemical Platform
5-Acetoxymethyl-2-furancarboxylic acid potentially serves as a platform chemical for the synthesis of various materials. Its functional groups provide opportunities for further chemical modifications, making it a versatile building block for more complex molecules .
The presence of both carboxylic acid and acetoxymethyl groups in the molecule makes it particularly interesting for polymer chemistry, where it could potentially serve as a monomer or precursor for various types of polymers.
Research Developments
Current Research Trends
Current research in the field of furan-based chemicals has focused on developing efficient methods for producing these compounds from renewable resources. Studies have shown that compounds with acetoxymethyl groups often possess advantageous properties, such as increased hydrophobicity and stability, compared to their hydroxymethyl counterparts .
One significant area of research involves the conversion of AMFs (like AcMF) into high-value derivatives such as 5-hydroxymethylfurfural (HMF), 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-diformylfuran (DFF), and 2,5-furandicarboxylic acid (FDCA) .
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